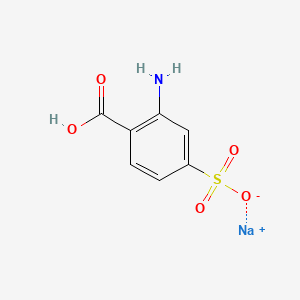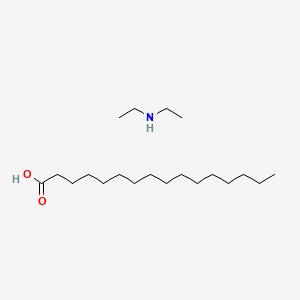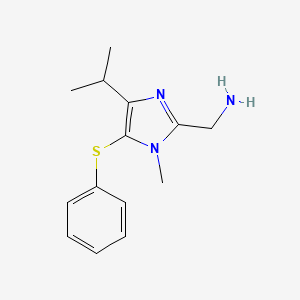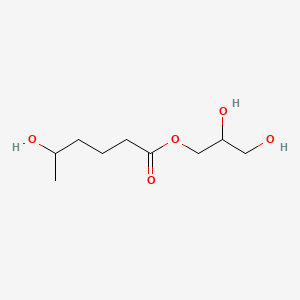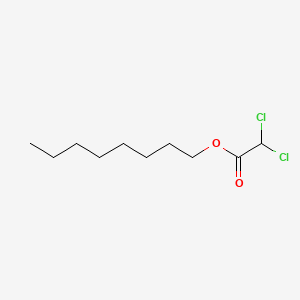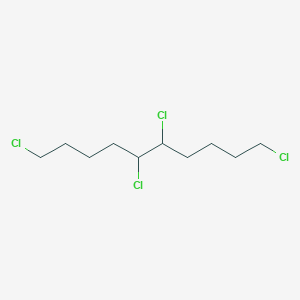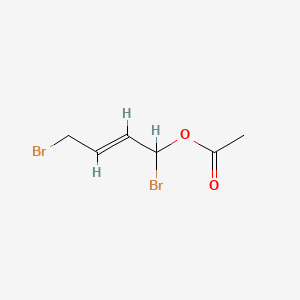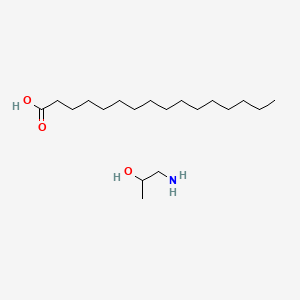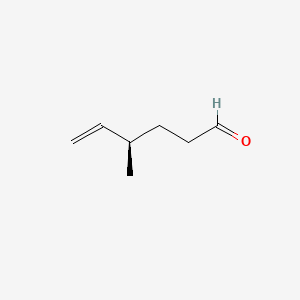
(R)-4-Methylhex-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Methylhex-5-enal is an organic compound characterized by its unique structure, which includes a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhex-5-enal typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of 4-methylhex-5-en-2-one using a chiral rhodium catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of ®-4-Methylhex-5-enal may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrogen bromide in an organic solvent.
Major Products Formed:
Oxidation: 4-Methylhexanoic acid.
Reduction: 4-Methylhex-5-en-1-ol.
Substitution: 4-Bromo-4-methylhex-5-enal.
Aplicaciones Científicas De Investigación
®-4-Methylhex-5-enal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its distinct aroma.
Mecanismo De Acción
The mechanism of action of ®-4-Methylhex-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
(S)-4-Methylhex-5-enal: The enantiomer of ®-4-Methylhex-5-enal, which may exhibit different biological activities and properties.
4-Methylhex-5-en-2-one: A related compound with a ketone functional group instead of an aldehyde.
4-Methylhexanoic acid: The oxidized form of ®-4-Methylhex-5-enal.
Uniqueness: ®-4-Methylhex-5-enal is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63215-85-0 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(4R)-4-methylhex-5-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3,6-7H,1,4-5H2,2H3/t7-/m0/s1 |
Clave InChI |
ONNBZNJCHJAMQS-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H](CCC=O)C=C |
SMILES canónico |
CC(CCC=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


